(S)-(-)-Verapamil-d6 Hydrochloride
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Overview
Description
(S)-(-)-Verapamil-d6 Hydrochloride is a deuterated form of (S)-(-)-Verapamil Hydrochloride, a calcium channel blocker used primarily in the treatment of cardiovascular diseases such as hypertension and angina. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the drug, as the presence of deuterium atoms can influence the compound’s stability and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Verapamil-d6 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-(-)-Verapamil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized metabolites, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-(-)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion of (S)-(-)-Verapamil in the body.
Metabolic Pathway Analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study interactions with other drugs and their effects on the pharmacokinetics of (S)-(-)-Verapamil.
Biological Research: The compound is used in various biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
(S)-(-)-Verapamil-d6 Hydrochloride exerts its effects by blocking calcium channels in the cell membranes of cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Decreased Heart Rate: Reduction in the heart rate and myocardial contractility.
Antiarrhythmic Effects: Prevention of abnormal heart rhythms by stabilizing the electrical activity of the heart.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-Verapamil Hydrochloride: The non-deuterated form of the compound.
Diltiazem Hydrochloride: Another calcium channel blocker with similar therapeutic uses.
Amlodipine Besylate: A long-acting calcium channel blocker used for hypertension and angina.
Uniqueness
(S)-(-)-Verapamil-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties. This makes it particularly valuable in research settings for studying drug metabolism and interactions.
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D2,2D3,20D;/t20?,27-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-RRYGOWCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.